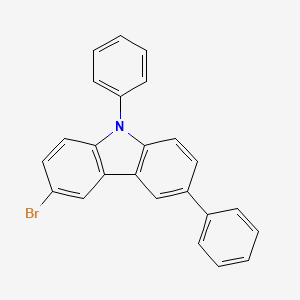
3-Bromo-6,9-diphenyl-9H-carbazole
説明
3-Bromo-6,9-diphenyl-9H-carbazole is a chemical compound with the CAS Number: 1160294-85-8 . It has a molecular weight of 398.3 .
Synthesis Analysis
The synthesis of carbazole derivatives like 3-Bromo-6,9-diphenyl-9H-carbazole has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis
The molecular structure of 3-Bromo-6,9-diphenyl-9H-carbazole is C24H16BrN . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at the 3-position .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The bromo-substituents enable 3,6-dbromo-9- (2-ethylhexyl)-9H-carbazole to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Physical And Chemical Properties Analysis
3-Bromo-6,9-diphenyl-9H-carbazole has a melting point of 143.0 to 147.0 °C and a predicted boiling point of 564.2±32.0 °C . It has a predicted density of 1.32±0.1 g/cm3 .科学的研究の応用
Optoelectronic Applications
- Field : Optoelectronics
- Application Summary : Carbazole and its derivatives, including 3-Bromo-6,9-diphenyl-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
Electrochemical Applications
- Field : Electrochemistry
- Application Summary : Carbazole and its derivatives have become important materials for electrochemical applications in recent years .
- Methods of Application : Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .
- Results : This knowledge provides the basis for evaluating the stabilities of these materials and for designing novel carbazole-derived materials with desired properties as well as new devices .
Photovoltaic Applications
- Field : Photovoltaics
- Application Summary : Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . PVK, poly (N-vinyl carbazole), is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
- Methods of Application : PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- Results : The use of PVK in these applications has shown promising results, contributing to the advancement of photovoltaic technology .
Organic Light-Emitting Diodes (OLEDs)
- Field : Optoelectronics
- Application Summary : Carbazole-based compounds, including 3-Bromo-6,9-diphenyl-9H-carbazole, have been employed in white organic LEDs . They are renowned for their high charge carrier mobility, electron-donating property, and photoconductivity .
- Methods of Application : The hole transport ensues through the radical cation hopping of the carbazole group .
- Results : The use of carbazole-based compounds in these applications has shown promising results, contributing to the advancement of OLED technology .
Insulation Technologies
- Field : Material Science
- Application Summary : Carbazole-based compounds have been used in insulation technologies . They are known for their excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
- Results : The use of carbazole-based compounds in these applications has shown promising results, contributing to the advancement of insulation technologies .
Safety And Hazards
将来の方向性
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
特性
IUPAC Name |
3-bromo-6,9-diphenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQRROTSDUCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727807 | |
| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,9-diphenyl-9H-carbazole | |
CAS RN |
1160294-85-8 | |
| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6,9-diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)






